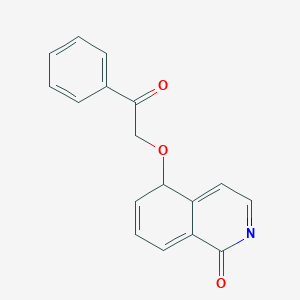

5-phenacyloxy-5H-isoquinolin-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H13NO3 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

5-phenacyloxy-5H-isoquinolin-1-one |

InChI |

InChI=1S/C17H13NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-10,16H,11H2 |

InChI Key |

MSJXRDXARIBRMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2C=CC=C3C2=CC=NC3=O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 5 Phenacyloxy 5h Isoquinolin 1 One and Its Analogues

Influence of Substitution Patterns on Biological Efficacy and Selectivity

The biological activity and selectivity of 5-phenacyloxy-5H-isoquinolin-1-one derivatives are profoundly influenced by the nature and position of substituents on both the isoquinolinone core and the phenacyloxy moiety.

Research into isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists has demonstrated that methoxy (B1213986) groups at the 6- and 7-positions of the isoquinolone core are essential for activity. nih.gov Furthermore, substituted phenyl groups or bicyclic aromatic rings like benzothiophenes or benzofurans are well-tolerated at the 2-position, and 4-substituted piperidines are favored at the 4-position. nih.gov

For a series of 2,3,4,4a,5,10b-hexahydro-benz[h]isoquinoline-6(1H)-ones, the placement of substituents at the 7, 8, and 9-positions significantly impacted their affinity and selectivity for 5-HT2A and 5-HT2C receptors. researchgate.net

The following table summarizes the impact of substitution patterns on the biological activity of isoquinolinone and related heterocyclic compounds:

Interactive Table 1: Influence of Substitution on Biological Activity

| Scaffold | Substitution Position | Preferred Substituents | Impact |

| Isoquinolone | 6- and 7-positions | Methoxy groups | Essential for LPA5 antagonist activity nih.gov |

| Isoquinolone | 2-position | Substituted phenyl, benzothiophenes, benzofurans | Tolerated for LPA5 antagonist activity nih.gov |

| Isoquinolone | 4-position | 4-substituted piperidines | Favored for LPA5 antagonist activity nih.gov |

| Quinazoline (B50416) | Various | Electron-donating/withdrawing groups | Influences anticancer activity nih.gov |

| Hexahydro-benz[h]isoquinolin-6(1H)-one | 7, 8, and 9-positions | Various | Affects affinity and selectivity for 5-HT2 receptors researchgate.net |

Structural Features Dictating Protein-Ligand Interactions

The interaction between this compound derivatives and their protein targets is governed by specific structural features that facilitate binding. Molecular docking studies have been instrumental in elucidating these interactions.

For isoquinoline-1,3-dione derivatives acting as cyclin-dependent kinase 4 (CDK4) inhibitors, docking studies revealed the binding mode within the ATP-binding pocket of the protein. bohrium.com These computational models, in conjunction with CoMFA and CoMSIA contour maps, have helped to identify key interactions that are crucial for inhibitory activity. bohrium.com

In the case of 1,5-dihydro-2H-naphtho[1,2-b] bohrium.comresearchgate.netdiazepine-2,4(3H)-diones as P2X4 receptor antagonists, the N-phenyl ring and substitutions on the naphthalene (B1677914) core were identified as key for activity. An aza-scan of the N-phenyl ring led to a 4-pyridyl analog with threefold higher activity, highlighting the importance of this region for protein-ligand interactions. nih.gov

Visualization of ligand-receptor interactions for 5-O-benzoylpinostrobin derivatives with the COX-2 receptor showed that the 4-nitrobenzoyl group interacts at a different position compared to the native ligand, mefenamic acid, suggesting a distinct binding mode. nih.gov

Modulation of Activity through Phenacyloxy Side Chain Modifications

Modifications to the phenacyloxy side chain of this compound can significantly modulate its biological activity. This is a common strategy in drug design to optimize potency and pharmacokinetic properties.

In a series of (quinolin-2-ylmethoxy)phenyl-containing compounds, systematic variation of the acidic side chain led to dramatic changes in oral activity. nih.gov Notably, oxygen substitution in the side chain was not essential for antagonist activity. Alkyl or phenyl substitution on the gamma-carbon of the acid side chain enhanced both in vitro and in vivo activity. nih.gov Furthermore, free rotation around the carbon atom adjacent to the (quinolin-2-ylmethoxy)phenyl ring was found to be necessary for activity. nih.gov

Research on other heterocyclic compounds has also highlighted the importance of side-chain modifications. For instance, in a series of 3(2H)-furanones, an initial functionalized side chain could be easily modified, allowing for the creation of a library of compounds for biological screening. mdpi.com

The following table illustrates how side chain modifications can impact the activity of related heterocyclic compounds:

Interactive Table 2: Impact of Side Chain Modifications on Biological Activity

| Compound Series | Side Chain Modification | Effect on Activity |

| (Quinolin-2-ylmethoxy)phenyl derivatives | Alkyl or phenyl substitution at the gamma-carbon | Enhanced in vitro and in vivo activity nih.gov |

| (Quinolin-2-ylmethoxy)phenyl derivatives | Removal of oxygen substitution | Activity maintained nih.gov |

| (Quinolin-2-ylmethoxy)phenyl derivatives | Restricted rotation of the side chain | Decreased activity nih.gov |

| 3(2H)-furanones | Various modifications to a functionalized side chain | Potential for diverse biological activities mdpi.com |

Investigation of Bioisosteric Replacements within the Isoquinolinone Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govnih.gov This involves replacing a functional group with another that has similar physical and chemical properties. researchgate.net

While specific examples of bioisosteric replacements for the this compound scaffold are not detailed in the provided search results, the general principles of this strategy are highly relevant. Bioisosteric replacements can influence polarity, bonding, electronic configuration, and chemical properties while aiming to maintain or improve the desired biological effect. researchgate.net

For instance, replacing a phenyl ring with a pyridyl or thiophene (B33073) ring is a common bioisosteric substitution. cambridgemedchemconsulting.com Similarly, a carbonyl group could be replaced with a sulfone or other bioisosteres. researchgate.net The application of such strategies to the isoquinolinone scaffold could lead to the discovery of novel analogs with improved drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinolinone Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbohrium.com This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

Several QSAR studies have been conducted on isoquinoline (B145761) and related heterocyclic derivatives. For a series of isoquinoline-1,3-dione derivatives, 3D-QSAR models (CoMFA and CoMSIA) were developed that showed good predictive ability for their CDK4 inhibitory activity. bohrium.com These models indicated that steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields are all important for activity. bohrium.com

In another study on quinazoline derivatives, a QSAR model was developed using genetic algorithm-partial least squares, which identified constitutional, functional, and charge descriptors as significant for predicting cytotoxic activity. nih.gov Similarly, QSAR models have been developed for benzo[c]phenanthridine (B1199836) analogues as topoisomerase I inhibitors, demonstrating the broad applicability of this method. nih.gov

These studies underscore the utility of QSAR in guiding the design and optimization of novel isoquinolinone-based compounds.

Biological Activities and Molecular Mechanisms of 5 Phenacyloxy 5h Isoquinolin 1 One and Isoquinolinone Derivatives Excluding Clinical Human Data

Poly(ADP-ribose) Polymerase (PARP) Inhibition by 5-Phenacyloxy-5H-isoquinolin-1-one Analogues

The inhibition of PARP enzymes, which are crucial for DNA repair, is a significant strategy in cancer therapy. Certain isoquinolinone derivatives have been identified as potent inhibitors of these enzymes.

Isoform-Selective PARP-2 Inhibition

While many inhibitors target the most abundant isoform, PARP-1, some isoquinolinone derivatives have demonstrated selectivity for PARP-2. nih.govresearchgate.net This selectivity is noteworthy because PARP-1 and PARP-2, despite both being involved in DNA repair, have distinct physiological and pathophysiological roles. nih.govaacrjournals.org The development of selective PARP-2 inhibitors is crucial for understanding its specific functions and for potentially creating more targeted therapies. nih.gov

One study identified a 5-benzoyloxyisoquinolin-1(2H)-one derivative as a highly selective PARP-2 inhibitor, with a PARP-2/PARP-1 selectivity index greater than 60. nih.gov Another compound, 5-benzamidoisoquinolin-1-one, also showed selectivity for PARP-2, although to a lesser extent. researchgate.netacs.orgnih.gov Specifically, 5-benzoyloxyisoquinolin-1(2H)-one exhibited IC50 values of 9.0 μM for PARP-1 and 0.15 μM for PARP-2. researchgate.net For 5-benzamidoisoquinolin-1-one, the IC50 values were 13.9 μM and 1.5 μM for PARP-1 and PARP-2, respectively. researchgate.net However, it's been noted that the high selectivity of 5-benzoyloxyisoquinolin-1-one could not be replicated in other studies, which found a more modest 11-fold selectivity for the related compound 5-benzamidoisoquinolin-1-one in a comparative analysis. researchgate.net

Some novel isoquinolinone derivatives have been developed with dual inhibitory activity against PARP-1 and PARP-3, while being selective against PARP-2. aacrjournals.org

Molecular Basis of PARP-2 Selective Binding and Catalytic Site Interactions

The design of isoform-selective PARP inhibitors relies on understanding the structural differences in the catalytic sites of the PARP isoforms. acs.orgnih.gov For isoquinolinone derivatives, the interaction with the enzyme's active site is key to their inhibitory function.

Modeling studies of substituted tetrahydro-1(2H)-isoquinolinones, a related class of PARP-1 inhibitors, have provided insights into these interactions. The 3-acetylphenyl group of one potent inhibitor, for example, orients itself almost perpendicular to the pyridone ring. thieme-connect.com The carbonyl oxygen of this group displaces a water molecule and interacts with the main-chain nitrogen of Tyr896, which contributes to its high potency. thieme-connect.com

The development of 5-benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones was based on the structures of the catalytic sites of PARP isoforms. acs.orgnih.gov The 5-benzamidoisoquinolin-1-ones were found to be more selective for PARP-2 inhibition compared to the 5-(ω-carboxyalkyl)isoquinolin-1-ones. acs.orgnih.gov

Anticancer and Cytotoxic Activities (In Vitro Investigations)

Beyond PARP inhibition, isoquinolinone derivatives have demonstrated broader anticancer and cytotoxic effects in laboratory studies.

Inhibition of Cancer Cell Proliferation Across Various Cell Lines

Isoquinolinone derivatives have shown the ability to inhibit the proliferation of a wide range of cancer cells. For instance, novel isoquinolinone derivatives with dual PARP-1/PARP-3 inhibitory activity are highly effective against colorectal cancer and glioblastoma cell lines with pTEN mutations. aacrjournals.org These compounds also show cytotoxicity in breast cancer cell lines with BRCA defects. aacrjournals.org

Other studies have highlighted the antiproliferative activity of various isoquinoline (B145761) derivatives against ovarian cancer, nih.govnih.gov breast, prostate, colon, kidney, pancreas, glioblastoma, and melanoma cancer cells. uspharmacist.com Phenylaminoisoquinolinequinones, another class of these derivatives, have also been synthesized and tested for their antiproliferative effects against human-tumor derived cancer cell lines. nih.govresearchgate.net

Interactive Table of Isoquinolinone Derivatives and their Effects on Cancer Cell Lines:

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Isoquinolinone derivatives (dual PARP-1/PARP-3 inhibitors) | Colorectal cancer, Glioblastoma (pTEN mutated), Breast cancer (BRCA deficient) | Cytotoxicity, Inhibition of proliferation | aacrjournals.org |

| Isoquinoline derivatives (B01002, C26001) | Ovarian cancer (SKOV3) | Antiproliferative and proapoptotic activity | nih.govnih.gov |

| 3-aryl-1-isoquinolinamine derivatives | Breast, Prostate, Colon, Ovary, Kidney, Pancreas, Glioblastoma, Melanoma | Cytotoxicity | uspharmacist.com |

| Phenylaminoisoquinolinequinones | Human-tumor derived cancer cell lines | Antiproliferative activity | nih.govresearchgate.net |

| Naphthylisoquinoline alkaloids | Breast cancer (MCF-7, MDA-MB-231) | Anti-proliferative activity | novanet.ca |

| Isoquinocycline B | Breast cancer (MDA-MB-231) | Induces G0/G1 cell cycle arrest and apoptosis | researchgate.net |

Mechanisms of Action Inducing Cell Death Pathways (e.g., Apoptosis, Autophagy)

The anticancer effects of isoquinolinone derivatives are often mediated through the induction of programmed cell death pathways.

Apoptosis: Many isoquinoline derivatives induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govnih.gov For example, two specific isoquinoline derivatives, B01002 and C26001, were shown to induce apoptosis in ovarian cancer cells. nih.govnih.gov This was confirmed by Hoechst staining and flow cytometry, which showed an increase in apoptotic cells but not necrotic cells. nih.gov The mechanism involves the downregulation of inhibitor of apoptosis proteins (IAPs) like XIAP, cIAP-1, and survivin, which in turn promotes caspase-induced apoptosis. nih.gov This is further evidenced by the upregulation of cleaved caspase-3 and cleaved PARP. nih.gov Similarly, naphthylisoquinoline alkaloids induce apoptosis in breast cancer cells through the intrinsic pathway, causing nuclear membrane deformation and disruption of the mitochondrial membrane potential. novanet.ca

Autophagy: Autophagy is another cell death mechanism that can be triggered by isoquinolinone alkaloids. nih.gov This process involves the degradation of cellular components and can either promote cell survival or lead to cell death. nih.gov Some natural compounds, including the isoquinoline alkaloid berberine (B55584), can induce cytostatic autophagy in cancer cells. nih.gov The interplay between apoptosis and autophagy is complex, and in some cases, both pathways can be activated simultaneously by anticancer agents. mdpi.com

Modulation of Specific Kinases Relevant to Cancer Progression

Isoquinolinone derivatives have been identified as potent modulators of several kinases that are crucial for the proliferation and survival of cancer cells. Their ability to inhibit these enzymes highlights their potential as scaffolds for anticancer drug development.

Aurora Kinase: The Aurora kinase family, particularly Aurora A and B, are key regulators of mitosis, and their overexpression is linked to a variety of human cancers. nih.gov Inhibition of these kinases is a promising strategy for cancer therapy. nih.gov Studies have shown that Aurora Kinase A (AURKA) can mediate resistance to other targeted therapies, and its inhibition can have synergistic antitumor effects. youtube.com While research has identified numerous Aurora kinase inhibitors, specific studies directly linking the this compound scaffold to Aurora kinase modulation are an area of ongoing investigation. However, the broader class of heterocyclic compounds is a major focus in the development of Aurora kinase inhibitors. nih.gov

Cdc25B: The cell division cycle 25B (Cdc25B) phosphatase is a dual-specificity phosphatase that plays a critical role in regulating the cell cycle by activating cyclin-dependent kinase (Cdk) complexes. nih.gov Its overexpression is associated with numerous human cancers, making it an attractive therapeutic target. nih.gov The 3-amino-1,2-dihydro-1-isoquinolinone scaffold has been identified as an effective inhibitor of Cdc25B. A specific derivative, 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one, was found to be a reversible and competitive inhibitor of Cdc25B with a Ki of 1.9μM. nih.gov This compound was shown to prevent the growth of human cancer cells and block the mitotic checkpoint bypass mediated by Cdc25B. nih.gov Further research into isoquinoline derivatives has led to the development of compounds with improved inhibitory activity against Cdc25B. nih.gov

Rho Kinase (ROCK): Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are downstream effectors of the small GTPase RhoA and are involved in regulating cellular functions like shape, motility, and proliferation. nih.govnih.gov The Rho/ROCK pathway is implicated in the pathogenesis of several cardiovascular diseases and cancer. nih.gov Isoquinoline and isoquinolinone derivatives have been developed as inhibitors of Rho-kinase. google.com Fasudil, an isoquinoline sulfonamide derivative, is a known ROCK inhibitor. nih.gov The development of more specific and potent ROCK inhibitors based on the isoquinoline scaffold is an active area of research. nih.gov Studies have shown that inhibiting ROCK can induce mitotic defects and synthetic lethality in certain cancer cells, such as those with BRCA2 deficiencies. elifesciences.org

Table 1: Inhibition of Specific Kinases by Isoquinolinone Derivatives This table is interactive and allows for sorting and filtering of data.

| Compound Class | Target Kinase | Key Findings | Reference Compound(s) | Inhibition Data (Ki/IC50) |

|---|---|---|---|---|

| 3-Amino-1,2-dihydro-1-isoquinolinone | Cdc25B | Reversible, competitive inhibition; prevents cancer cell growth. | 6-(3-aminophenyl)-3-(phenylamino)isoquinolin-1(2H)-one | Ki = 1.9 μM |

| Isoquinoline Sulfonamide | Rho Kinase (ROCK) | Vasodilatory activity; inhibition of smooth muscle contractility. | Fasudil, Y-27632 | Not specified in provided text |

| Naphthylphenylamine (NPA) derivatives | Cdc25B | Non-quinonoid inhibition of Cdc25B. | NSC28620 | Not specified in provided text |

Broad-Spectrum Antimicrobial Properties (In Vitro/In Vivo Non-Human Studies)

Isoquinoline and its derivatives have demonstrated significant antimicrobial activity against a wide range of pathogens, including bacteria, fungi, parasites, and viruses. nih.gov This broad-spectrum activity makes them an important class of compounds in the search for new anti-infective agents. nih.gov

Antibacterial Activity Against Gram-Positive Pathogens

Numerous studies have highlighted the potent bactericidal activity of isoquinolinone derivatives against Gram-positive bacteria. nih.gov A new class of alkynyl isoquinolines has shown strong activity against a variety of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains. nih.gov Compounds such as HSN584 and HSN739 demonstrated moderate antibacterial activity with MIC values ranging from 4–16 µg/mL against clinically important bacteria like Staphylococcus epidermidis, Listeria monocytogenes, Streptococcus pneumoniae, Enterococcus faecalis, and Clostridium difficile. nih.gov Other research has identified tricyclic isoquinoline derivatives with antibacterial properties against Staphylococcus aureus (MIC = 16-32 µg/mL) and Enterococcus faecium (MIC = 64-128 µg/mL). mdpi.comresearcher.life Pyrimidoisoquinolinquinone derivatives have also shown potent inhibition of Gram-positive pathogens, with some compounds demonstrating higher potency against MRSA than vancomycin. nih.gov

Antifungal Effects

Isoquinoline alkaloids and their derivatives have also been screened for their antifungal properties. nih.gov Certain isoquinoline alkaloids like (+)-actinodaphnine and O-Me-armepavine methine have exhibited potent antifungal activities against Candida albicans, Cryptococcus neoformans, and other Candida species, with MIC values ranging from 62.5-1000 µg/ml. nih.gov A study on novel 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) found that while many derivatives had strong bactericidal activity, fewer showed broad antifungal effects. nih.gov However, specific chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, displayed the greatest antifungal activity. nih.gov Quinoline derivatives have also been investigated as promising candidates for treating candidiasis and dermatophytosis. nih.gov

Antiparasitic Efficacy (e.g., Anti-Trypanosoma cruzi activity)

Isoquinoline-based compounds have emerged as promising leads for the development of drugs to treat Chagas disease, which is caused by the parasite Trypanosoma cruzi. nih.gov Analogs of the cancer drug candidate tipifarnib, which have an isoquinoline structure, have been shown to kill T. cruzi amastigotes in mammalian host cells at low nanomolar concentrations. nih.gov These compounds are thought to act by inhibiting lanosterol (B1674476) 14α-demethylase, an enzyme essential for the parasite's membrane integrity. nih.gov Other studies have identified novel imidazoisoquinolinone derivatives with potent activity against the epimastigote form of T. cruzi, with some compounds showing higher activity than the reference drug Nifurtimox. conicet.gov.arnih.gov Benzo(de)isoquinoline-1,3-dione derivatives have also been shown to inhibit the growth of T. cruzi flagellate forms in vitro. researchgate.net

Antiviral Potential and Mechanisms of Viral Replication Inhibition

The antiviral properties of isoquinolinone derivatives have been explored, particularly against influenza viruses. nih.govnih.gov A screening of a chemical library identified an isoquinolone compound that was effective against both influenza A and B viruses, with EC50 values between 0.2 and 0.6 µM. nih.govnih.gov The mechanism of action for this class of compounds appears to be the inhibition of the viral polymerase activity, which suppresses the viral RNA replication step. nih.govnih.gov Although the initial hit compound showed significant cytotoxicity, further synthesis and structure-activity relationship studies led to the discovery of derivatives with greatly reduced cytotoxicity while retaining antiviral activity. nih.govnih.gov Other isoquinoline alkaloids have also shown antiviral activity, for instance against the tobacco mosaic virus. rsc.org

Table 2: Antimicrobial Activity of Isoquinolinone Derivatives This table is interactive and allows for sorting and filtering of data.

| Compound Class | Target Organism | Activity Type | Key Findings | MIC/EC50/IC50 |

|---|---|---|---|---|

| Alkynyl Isoquinolines | Gram-positive bacteria | Antibacterial | Potent against MRSA, S. epidermidis, L. monocytogenes, etc. | 4-16 µg/mL |

| Tricyclic Isoquinolines | Gram-positive bacteria | Antibacterial | Activity against S. aureus and E. faecium. | 16-128 µg/mL |

| Isoquinoline Alkaloids | Fungi | Antifungal | Potent against Candida spp. and Cryptococcus neoformans. | 62.5-1000 µg/mL |

| Isoquinoline-based Tipifarnib Analogs | Trypanosoma cruzi | Antiparasitic | Kills amastigotes in host cells. | Low nanomolar range |

| Imidazoisoquinolinones | Trypanosoma cruzi | Antiparasitic | Higher activity than Nifurtimox against epimastigotes. | Not specified in provided text |

| Phenylisoquinolone | Influenza A & B Viruses | Antiviral | Inhibits viral polymerase activity. | EC50: 0.2-0.6 µM |

Other Pharmacological Activities of Isoquinolinone Derivatives:

Beyond their roles in cancer and infectious diseases, isoquinoline alkaloids and their derivatives possess a wide array of other pharmacological activities. These compounds have been reported to have anti-inflammatory, antioxidant, antihypertensive, and analgesic properties. nih.govresearchgate.netmdpi.com The structural diversity of isoquinoline alkaloids contributes to their broad range of biological effects. rsc.org For example, some isoquinoline-containing compounds have been investigated for their potential as antidepressant and antipsychotic agents. researchgate.net Furthermore, quinazolinone-based hybrids, which share structural similarities, have been explored for their potential in treating a variety of conditions, including hyperlipidemia and as inhibitors of enzymes like urease and cyclooxygenase (COX). nih.gov The diverse biological profile of the isoquinolinone scaffold underscores its importance as a privileged structure in medicinal chemistry and drug discovery. nih.govrsc.org

Enzyme Inhibition

Isoquinolinone derivatives have demonstrated notable inhibitory effects on various enzymes, playing a crucial role in cellular processes and signaling pathways.

Phosphodiesterase 4 (PDE4) Inhibition:

A novel series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives has been identified as potential phosphodiesterase 4 (PDE4) inhibitors. nih.gov Structure-activity relationship (SAR) analysis revealed that the attachment of a methoxy (B1213986) group or a halogen atom at the ortho-position of the C-3 side chain phenyl ring enhanced both inhibitory activity towards PDE4B and selectivity. nih.gov Among the synthesized compounds, compound 15 exhibited the most potent in vitro and in vivo inhibition, marking it as a promising lead for developing a new class of selective PDE4 inhibitors. nih.gov

The phosphodiesterase 4B (PDE4B) subtype is a key enzyme in promoting anti-inflammatory and antifibrotic effects by regulating cyclic adenosine (B11128) monophosphate (cAMP) degradation. researchgate.net Consequently, inhibitors targeting PDE4B are being extensively explored for therapeutic applications. researchgate.net The development of novel PDE4 inhibitors with new structural scaffolds is crucial to overcome the adverse effects associated with existing inhibitors and to improve efficacy. nih.gov

| Compound | Target | Activity | Reference |

| 1-phenyl-3,4-dihydroisoquinoline amide derivatives | PDE4B | Inhibitor | nih.gov |

| Compound 15 | PDE4B | Potent in vitro and in vivo inhibitor | nih.gov |

Human Carboxylesterase (hCE2) Inhibition:

Human carboxylesterase 2 (hCE2) is a significant enzyme in the human small intestine and colon, involved in the hydrolysis of various ester-containing drugs. nih.gov A new compound, 23o , featuring a novel dihydrooxazolo[2,3-a]isoquinolinium skeleton, has been discovered as a potent and highly specific inhibitor of hCE2. nih.govnih.gov This compound demonstrated a strong inhibitory effect on hCE2 with an IC50 value of 1.19 μM and a Ki of 0.84 μM. nih.govnih.gov Notably, it exhibited over 83.89-fold selectivity for hCE2 over hCE1 (IC50 > 100 μM). nih.govnih.gov

Furthermore, compound 23o was found to inhibit hCE2 activity in living HepG2 cells with an IC50 value of 2.29 μM, indicating its excellent cell-membrane permeability and its capability to inhibit intracellular hCE2. nih.govnih.gov SAR analysis and molecular docking studies suggest that the novel oxazolinium moiety is essential for the inhibitory activity, while the benzyloxy moiety is the primary contributor to the selectivity for hCE2 over hCE1. nih.govnih.gov

| Compound | Target | IC50 (in vitro) | IC50 (in situ) | Selectivity (over hCE1) | Reference |

| 23o (dihydrooxazolo[2,3-a]isoquinolinium derivative) | hCE2 | 1.19 μM | 2.29 μM (HepG2 cells) | >83.89-fold | nih.govnih.gov |

Positive Ago-Allosteric Modulation (PAAM) of Receptors

Positive ago-allosteric modulators (PAAMs) represent a sophisticated approach to receptor modulation, offering potential for safer therapeutic profiles compared to traditional agonists.

5-HT2C Receptor Modulation:

In the quest for safer treatments for conditions like obesity, researchers have turned to allosteric modulators of the serotonin (B10506) 5-HT2C receptor (5-HT2CR). nih.gov A virtual screening campaign led to the identification of an isoquinolin-1-one scaffold capable of docking into both the orthosteric (ergotamine) and allosteric (tripeptide) binding sites of the 5-HT2CR. mdpi.com

Subsequent structural modifications of an initial hit compound led to the synthesis of VA012 (N-[(1-benzyl-1H-indol-3-yl)methyl]pyridin-3-amine), which demonstrated dose-dependent enhancement of serotonin efficacy. nih.gov Importantly, VA012 showed no significant off-target activities and had low binding competition with serotonin and other orthosteric ligands. nih.gov This compound was highly active in inhibiting feeding in rodents, an effect not linked to the activation of the 5-HT2A receptor. nih.gov The promising behavior of VA012 supports the potential of 5-HT2CR PAAMs as a therapeutic strategy. nih.gov

Another study identified PNU-69176E as a positive allosteric modulator of the human 5-HT2C receptor. nih.gov This compound, at low micromolar concentrations, significantly enhanced the binding of [3H]5-HT by increasing its affinity for low-affinity sites, without affecting antagonist binding. nih.gov Functionally, PNU-69176E alone could induce a constitutively active state of the receptor. nih.gov This effect was selective for the human 5-HT2C receptor and was not observed with other related serotonin or dopamine (B1211576) receptors. nih.gov

Anti-inflammatory and Antioxidant Mechanisms

Isoquinoline and isoquinolinone derivatives have demonstrated significant anti-inflammatory and antioxidant properties through various mechanisms.

Many isoquinoline alkaloids, such as cepharanthine (B1668398), berberine, and tetrandrine, are known for their anti-inflammatory effects. nih.gov The isoquinoline ring is a core structure in numerous compounds with diverse biological activities, including anti-inflammatory and antioxidant properties. nih.govnih.gov

Anti-inflammatory Mechanisms:

The anti-inflammatory effects of these compounds often involve the suppression of pro-inflammatory mediators. nih.gov For instance, some pyrazolo[1,5-a]quinazolines, which are related heterocyclic systems, have been shown to inhibit the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov Phloretin, a related phenolic compound, exerts its anti-inflammatory effects by inhibiting the signaling pathways that lead to the expression of inflammatory mediators. nih.gov This includes suppressing the activation of immune cells and inhibiting protein kinase B (Akt) and MAPK phosphorylation, as well as the translocation of the NF-κB p65 subunit into the nucleus. nih.gov Pirfenidone, another compound with anti-inflammatory properties, has been shown to inhibit the induction of inducible nitric oxide synthase (iNOS) by interleukin-1beta in hepatocytes. nih.gov This inhibition occurs at the level of NF-κB DNA binding, rather than its translocation to the nucleus. nih.gov

Antioxidant Mechanisms:

The antioxidant activity of isoquinoline derivatives is also a key aspect of their biological profile. nih.gov Bisbenzylisoquinoline alkaloids like cepharanthine and fangchinoline (B191232) have shown effective antioxidant and radical scavenging activities. researchgate.net For example, at a concentration of 30 microg/mL, cepharanthine and fangchinoline exhibited 94.6% and 93.3% inhibition of lipid peroxidation in a linoleic acid emulsion, respectively. researchgate.net This was comparable to or even better than standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). researchgate.net

Some synthetic quinazolinone derivatives have also been evaluated for their anti-radical properties. sapub.org Their antioxidant activity is attributed to their ability to donate a hydrogen radical or delocalize electrons to scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). sapub.org

Receptor Modulation and General Protein Interaction Studies

The interaction of isoquinolinone derivatives with various receptors and proteins is fundamental to their pharmacological effects.

A series of novel isoquinolinone derivatives were synthesized and evaluated as potential multi-target antipsychotic agents. nih.gov One compound, in particular, displayed high affinity for a range of central nervous system receptors, including dopamine D2, and serotonin 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. nih.gov Encouragingly, it showed low affinity for off-target receptors such as 5-HT2C, H1, and α1. nih.gov

In the context of cancer therapy, isoquinoline derivatives have been investigated for their ability to inhibit inhibitor of apoptosis proteins (IAPs). nih.gov Two such derivatives, B01002 and C26001, were found to downregulate XIAP, cIAP-1, and survivin at the protein level, suggesting they act at the translational or post-translational level. nih.gov These compounds were shown to promote apoptosis by inhibiting the IAP-caspase pathway. nih.gov

Molecular Interactions with Nucleic Acids

The interaction of isoquinoline alkaloids with nucleic acids, particularly DNA, is a well-documented area of research with implications for their anticancer properties.

Bioactive isoquinoline alkaloids, including berberine, palmatine (B190311), coralyne, and sanguinarine (B192314), are known to interact with various forms of nucleic acids. medicinacomplementar.com.br These interactions are believed to be a key mechanism behind their biological activities. medicinacomplementar.com.brnih.gov The mode of binding can vary, with planar molecules like sanguinarine and coralyne showing stronger DNA binding, consistent with an intercalative mechanism. medicinacomplementar.com.br In contrast, the buckled structures of berberine and palmatine are thought to partially intercalate into the DNA. medicinacomplementar.com.br

These alkaloids have been shown to bind to different polymorphic forms of DNA, including B-form, A-form, Z-form, and G-quadruplex structures. medicinacomplementar.com.brnih.gov For instance, berberine has been reported to bind to G-quadruplex DNA and inhibit telomerase activity, which is a crucial target in cancer therapy. nih.gov The interaction is often thermodynamically favored and can be studied using various biophysical techniques. medicinacomplementar.com.br

Some synthetic isoquinoline derivatives have also been designed to target specific nucleic acid structures. For example, four new isoquinoline derivatives with guanidinium (B1211019) or amino group-terminated side chains were synthesized to target the HIV-1 TAR RNA element. nih.gov Their ability to bind to TAR RNA and inhibit the Tat-TAR RNA interaction was confirmed through various assays. nih.gov

Computational and Theoretical Chemistry Studies of Isoquinolinone Derivatives

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic interactions between small molecules and their biological targets, guiding the development of new and more potent drugs.

Ligand-Target Docking and Predicted Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding modes of isoquinolinone derivatives to their protein targets. For instance, studies on isoquinolinone-based inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1), a key enzyme in DNA repair, have utilized docking to elucidate binding interactions. nih.gov These studies have shown that the isoquinolinone scaffold can be designed to interact with key residues in the PARP1 active site, such as GLU988 and LYS903. nih.gov

Similarly, molecular docking has been employed to explore the binding of isoquinoline (B145761) and naphthyridine derivatives to Cyclin-Dependent Kinase 8 (CDK8), revealing that hydrogen bond interactions with residues like LYS52 are crucial for inhibitory activity. nih.govtandfonline.com In the context of designing novel inhibitors, docking studies can predict how modifications to the isoquinolinone core, such as the addition of a phenacyloxy group at the 5-position, would influence binding affinity and specificity.

A hypothetical docking study of 5-phenacyloxy-5H-isoquinolin-1-one with PARP1 could reveal key interactions, as illustrated in the following table:

| Interaction Type | Key Residue (PARP1) | Predicted Interacting Moiety of this compound |

| Hydrogen Bond | Gly863 | Carbonyl oxygen of the isoquinolinone ring |

| Hydrogen Bond | Ser904 | Carbonyl oxygen of the isoquinolinone ring |

| Pi-Pi Stacking | Tyr907 | Isoquinolinone ring system |

| Hydrophobic | Ala898 | Phenyl ring of the phenacyloxy group |

Conformational Analysis and Dynamic Behavior of Ligand-Protein Complexes

While docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer insights into the conformational changes and dynamic behavior of ligand-protein complexes over time. MD simulations have been used to study the stability of isoquinolinone derivatives within the binding pockets of their target enzymes. rsc.orgrsc.org For example, simulations of pyrrolo[2,1-a]isoquinolinone derivatives in complex with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have provided detailed information about the stabilizing molecular interactions. rsc.orgrsc.org

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach has been successfully used with libraries of isoquinoline alkaloids to discover new blockers of voltage-gated sodium channels. nih.gov Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based methods search for molecules with similar properties to known active compounds, while structure-based methods use docking to predict the binding of library compounds to the target's binding site. nih.gov

Based on the results of docking and QSAR (Quantitative Structure-Activity Relationship) studies, new isoquinolinone derivatives can be designed with potentially improved activity. nih.govtandfonline.combohrium.com For example, contour maps from 3D-QSAR studies on CDK8 inhibitors have guided the design of new compounds with enhanced bioactivity. nih.govtandfonline.com Similarly, in silico design and screening could be used to generate and evaluate novel derivatives of this compound with optimized properties. A typical virtual screening workflow is outlined below:

| Step | Description |

| 1. Library Preparation | A large database of chemical compounds is prepared for screening. youtube.com |

| 2. Target Preparation | The 3D structure of the target protein is prepared for docking. |

| 3. Docking | The compound library is docked into the binding site of the target protein. |

| 4. Scoring and Ranking | Compounds are scored and ranked based on their predicted binding affinity. |

| 5. Post-processing and Filtering | The top-ranked compounds are filtered based on drug-like properties. |

| 6. Hit Selection | A final set of "hit" compounds is selected for experimental testing. |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations have been employed to study the geometry, vibrational frequencies, and molecular properties of isoquinoline and its derivatives. nih.govnih.gov For the parent isoquinoline molecule, DFT calculations using the B3LYP functional have determined properties such as the dipole moment, rotational constants, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). figshare.comresearchgate.net The HOMO-LUMO energy gap is an important indicator of the molecule's stability and reactivity. figshare.comresearchgate.net

Time-Dependent DFT (TD-DFT) is used to study the excited states of molecules and to predict their electronic absorption spectra (UV-Vis). nih.govresearchgate.net TD-DFT calculations have been used to analyze the electronic properties of isoquinoline derivatives and to understand the nature of their electronic transitions. researchgate.netnih.govresearchgate.net Such studies are crucial for designing molecules with specific optical properties.

A hypothetical DFT study of this compound could yield the following electronic properties:

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Polarizability | 2.5 x 10-24 cm3 |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is also a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways. While specific DFT studies on the synthesis of this compound are not available, the mechanisms for the synthesis of the core isoquinoline and isoquinolinone scaffolds have been investigated. researchgate.netresearchgate.net

These studies often involve transition metal-catalyzed C-H activation and annulation reactions. researchgate.netresearchgate.netorganic-chemistry.org For example, the mechanism for the rhodium(III)-catalyzed synthesis of NH-free isoquinolones from N-hydroxybenzamides and propargylic acetates has been proposed to proceed through a sequence of C-H activation, alkyne insertion, intramolecular annulation, and N-O bond cleavage. researchgate.net Understanding these mechanisms at a theoretical level can aid in the optimization of reaction conditions and the development of new synthetic methods for isoquinolinone derivatives. numberanalytics.compharmaguideline.commdpi.com

No Publicly Available Research Found for "this compound"

A comprehensive search for computational and theoretical chemistry studies on the chemical compound "this compound" has yielded no specific publicly available research. Therefore, it is not possible to provide a detailed scientific article based on the requested outline.

Despite extensive searches for literature pertaining to the investigation of aromaticity, electronic properties, spectroscopic prediction, and thermodynamic characterization of "this compound," no dedicated studies were identified. General searches on isoquinolinone derivatives provided broad overviews of their synthesis and potential applications, but lacked the specific computational and theoretical data required to address the user's detailed outline for the specified compound.

The requested article structure, which includes subsections on the investigation of aromaticity and electronic properties, simulated absorption spectra, correlation of theoretical and experimental data, and computational thermodynamic characterization, necessitates access to specific research findings that are not present in the public domain for "this compound."

Without foundational research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

General Context on Computational Studies of Isoquinolinone Derivatives

While no information was found for the specific compound , computational chemistry is a powerful tool used to investigate the properties of related isoquinolinone derivatives. Researchers often employ methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to explore the electronic structure, spectroscopic behavior, and reactivity of these molecules. These studies can provide insights into:

Aromaticity: Quantifying the aromatic character of the heterocyclic rings within the isoquinolinone scaffold.

Electronic Properties: Calculating frontier molecular orbital energies (HOMO and LUMO) to understand electronic transitions and reactivity.

Spectroscopic Prediction: Simulating UV-Vis and other spectra to correlate with experimental findings and understand the electronic transitions responsible for absorption bands.

It is important to reiterate that these are general applications of computational chemistry to a broad class of compounds, and no specific data for "this compound" could be retrieved.

Future Research Trajectories and Translational Potential of 5 Phenacyloxy 5h Isoquinolin 1 One in Chemical Research

Rational Design and Synthesis of Advanced Analogues with Enhanced Selectivity and Potency

The rational design of analogues based on the 5-phenacyloxy-5H-isoquinolin-1-one scaffold is a primary avenue for future research. The goal of this approach is to systematically modify the parent structure to enhance its biological activity, selectivity, and pharmacokinetic properties. nih.gov This process begins with the identification of a lead compound, in this case, this compound, and then creating variations to improve its drug-like characteristics.

One key strategy in analogue design is bioisosterism, which involves replacing certain functional groups with others that have similar physical or chemical properties, in order to enhance the desired biological activity or reduce toxicity. nih.gov For this compound, this could involve modifications at several positions. For instance, the phenacyl group could be substituted with other aromatic or heteroaromatic rings to explore different binding interactions. Additionally, the carbonyl group of the phenacyloxy moiety could be altered to an alcohol or other hydrogen-bonding groups to probe interactions with potential biological targets.

The synthesis of these advanced analogues would likely employ modern organic synthesis techniques. For example, palladium-catalyzed cross-coupling reactions could be used to introduce a variety of substituents onto the isoquinoline (B145761) core with high efficiency and selectivity. acs.org The development of enantioselective synthetic methods will also be crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. nih.gov

A recent study on the design of quinazolinone-pyrrolodihydropyrrolone analogs as dual PIM/HDAC inhibitors highlights the potential of such rational design approaches. In this work, researchers synthesized a series of compounds and identified a lead candidate with potent antiproliferative activity and significant anticancer efficacy in a xenograft model. nih.gov This underscores the power of rational design in translating a core scaffold into a potential therapeutic agent.

Discovery of Novel Molecular Targets and Pathways

A critical aspect of realizing the translational potential of this compound is the identification of its molecular targets and the biological pathways it modulates. The isoquinoline framework is known to interact with a wide range of biological targets, including enzymes and receptors. nih.govnumberanalytics.com Therefore, it is plausible that this compound could exhibit inhibitory or modulatory activity against key proteins involved in disease processes.

Several experimental strategies can be employed to uncover these targets. Affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, is a classic and effective method. The captured proteins can then be identified using mass spectrometry. Another approach is chemoproteomics, which uses chemical probes to map the interactions of a small molecule across the proteome.

Furthermore, phenotypic screening can provide valuable insights into the compound's mechanism of action. By observing the effects of this compound on various cellular models of disease, researchers can generate hypotheses about its molecular targets and pathways. For example, if the compound shows potent anti-proliferative effects in cancer cell lines, further studies could investigate its impact on cell cycle regulation, apoptosis, or specific signaling pathways known to be dysregulated in cancer. The DNA damage response (DDR) pathway, with key kinases like ATM and ATR, is a particularly attractive area to investigate, as inhibitors of this pathway have shown promise as anticancer agents. nih.gov

Application of Advanced Computational Chemistry in Isoquinolinone Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering a way to accelerate the design and optimization of new therapeutic agents. neuroquantology.com These methods can be applied to this compound to predict its properties, understand its interactions with potential targets, and guide the synthesis of more effective analogues.

Molecular docking is a computational technique that can predict the preferred orientation of a molecule when bound to a target protein. longdom.org If a potential target for this compound is identified, docking studies can be used to model their interaction at the atomic level. This can provide insights into the key binding interactions and suggest modifications to the compound that could enhance its affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neuroquantology.com By synthesizing and testing a library of analogues of this compound, a QSAR model could be developed. This model could then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular dynamics simulations can provide a more dynamic picture of how this compound interacts with its target over time. longdom.org These simulations can reveal important information about the conformational changes that occur upon binding and the stability of the resulting complex. The integration of artificial intelligence and machine learning algorithms is further enhancing the predictive power of these computational models.

Exploration of Combinatorial Chemistry and High-Throughput Screening in Isoquinolinone Research

Combinatorial chemistry and high-throughput screening (HTS) are powerful technologies that can dramatically accelerate the drug discovery process. iipseries.orgwikipedia.orgnih.gov These approaches could be instrumental in exploring the chemical space around the this compound scaffold and identifying new lead compounds.

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. wikipedia.org Starting with the this compound core, different building blocks could be systematically introduced at various positions on the molecule to generate a diverse library of analogues. This can be done using techniques like split-and-pool synthesis on a solid support. wikipedia.org

Once a library of compounds has been synthesized, HTS can be used to rapidly screen them for biological activity against a specific target or in a cellular assay. nih.gov Modern HTS platforms utilize robotics and automation to test thousands or even millions of compounds in a short period. youtube.comyoutube.com This allows for the efficient identification of "hits" from the library that exhibit the desired biological effect. These hits can then be further optimized through additional rounds of rational design and synthesis. The use of HTS can significantly reduce the time and cost associated with early-stage drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended protocols for safely handling and storing 5-phenacyloxy-5H-isoquinolin-1-one in laboratory settings?

- Methodological Answer :

- Ventilation and PPE : Conduct all operations in a well-ventilated fume hood. Use nitrile gloves, lab coats, and safety goggles to minimize exposure .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid light and moisture .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Contaminated clothing should be removed immediately and washed before reuse .

- Emergency Procedures : In case of inhalation or skin contact, rinse thoroughly with water and seek medical attention. Provide SDS sheets to medical personnel .

Q. What synthetic routes are commonly employed to prepare this compound, and how are intermediates characterized?

- Methodological Answer :

- Synthesis : A typical route involves phenacylation of 5-hydroxyisoquinolin-1-one using phenacyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Characterization :

- NMR : Confirm regioselectivity via <sup>1</sup>H NMR (e.g., aromatic proton shifts at δ 7.8–8.2 ppm) and <sup>13</sup>C NMR (carbonyl signal at ~170 ppm) .

- HPLC-MS : Verify purity (>95%) and molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 294) .

- Melting Point : Compare with literature values (e.g., 152–154°C) to confirm identity .

Advanced Research Questions

Q. How can researchers design reproducible experiments for studying the reactivity of this compound under varying catalytic conditions?

- Methodological Answer :

- Experimental Design :

- Control Variables : Fix solvent (e.g., DMF), temperature (80°C), and catalyst loading (5 mol%) while varying catalysts (e.g., Pd/C vs. CuI) .

- Replication : Perform triplicate runs for each condition and include internal standards (e.g., deuterated analogs) to monitor reaction progress .

- Data Reporting : Publish full experimental details (e.g., catalyst activation steps, stirring rates) in the main text or supplementary materials to enable replication .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

- Methodological Answer :

- Contradiction Analysis :

- Cross-Validation : Compare NMR data with X-ray structures to identify dynamic effects (e.g., tautomerism) or crystal packing artifacts .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and match experimental observations .

- Case Study : For conflicting carbonyl signals, analyze solvent polarity effects via variable-temperature NMR to detect conformational flexibility .

Q. What methodologies are suitable for investigating the hydrolytic stability of this compound in aqueous buffers?

- Methodological Answer :

- Stability Assay :

- Conditions : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Kinetic Analysis : Calculate half-life (t½) using first-order kinetics. Compare with analogs (e.g., 5-methoxy derivatives) to assess substituent effects .

- Mechanistic Insight : Use LC-MS to identify hydrolysis products (e.g., 5-hydroxyisoquinolin-1-one) and propose degradation pathways .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound analogs in pharmacological research?

- Methodological Answer :

- Library Design : Synthesize derivatives with varied phenacyl groups (e.g., electron-withdrawing vs. donating substituents) .

- Bioactivity Testing :

- In Vitro Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence-based assays. Normalize data to controls (e.g., staurosporine) .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.